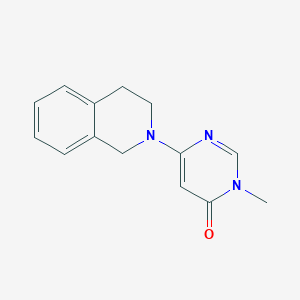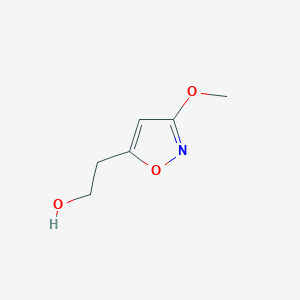
3-Methoxy-5-(2-hydroxyethyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(2-hydroxyethyl)isoxazole is a chemical compound that belongs to the isoxazole class . Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . They are commonly found in many commercially available drugs and are significant in the field of drug discovery .
Molecular Structure Analysis
The molecular structure of isoxazoles, including 3-Methoxy-5-(2-hydroxyethyl)isoxazole, is characterized by a five-membered ring containing an oxygen atom and a nitrogen atom . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
The structure of the starting ynone oxime determines the final arrangement of the substituents in the isoxazole ring . In the catalysis by AuCl3, both 3- or 5-substituted and 3,5-disubstituted isoxazoles were obtained . The fact that only oximes with the syn arrangement of the triple bond and hydroxy group enter into cyclization is the main feature of this reaction .Aplicaciones Científicas De Investigación
Drug Discovery
Isoxazole is a significant compound in the field of drug discovery . It’s found in many commercially available drugs and has enormous significance, making it imperative to develop new eco-friendly synthetic strategies .
Synthetic Routes
Isoxazoles are synthesized through various novel techniques. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures, alternate metal-free synthetic routes are being developed .
Biological Activities
Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential . They have been found to have analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Anticancer Properties
Isoxazole derivatives have shown potent cytotoxicity against various human cancer cell lines . For example, 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives have shown potent cytotoxicity against all tested cell lines at IC 50 < 12 µM .
Antimicrobial Properties
Isoxazole derivatives have been found to have antimicrobial properties . They have been used in the development of new drugs to combat various microbial infections .
Antidepressant Properties
Isoxazole derivatives have been found to have antidepressant properties . They have been used in the development of new drugs to treat various mental health conditions .
Safety and Hazards
The safety data sheet for 3-Methyl-5-isoxazoleacetic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Both of these transformations are sufficiently universal and are equally popular with synthetic chemists . Since their inception, both methods have been significantly improved and modernized in the course of solving specific practical problems, as well as with the expansion of the possibilities of organic synthesis .
Mecanismo De Acción
Target of Action
These compounds can bind to various biological targets based on their chemical diversity .
Mode of Action
The mode of action of isoxazole derivatives can vary widely depending on their chemical structure and the biological target they interact with. Generally, they can interact with their targets and induce changes that lead to their therapeutic effects .
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways. The exact pathways affected would depend on the specific derivative and its biological target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isoxazole derivatives can vary widely depending on their chemical structure. These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of isoxazole derivatives can vary widely and depend on their specific biological target and mode of action .
Action Environment
The action, efficacy, and stability of isoxazole derivatives can be influenced by various environmental factors. These can include factors like pH, temperature, and the presence of other compounds .
Propiedades
IUPAC Name |
2-(3-methoxy-1,2-oxazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-9-6-4-5(2-3-8)10-7-6/h4,8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKWUDLSNIGENZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(2-hydroxyethyl)isoxazole | |
CAS RN |
95406-75-0 |
Source


|
| Record name | 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)
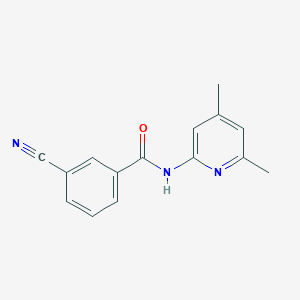

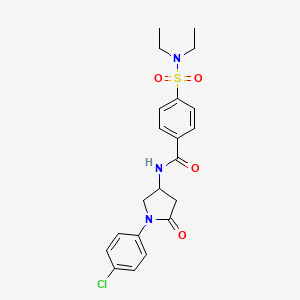

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)


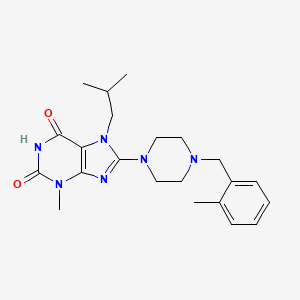
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2396645.png)
![7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396646.png)
